N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
N1-Cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a disubstituted oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 4-(trifluoromethyl)phenyl moiety at the N2 position. Oxalamides are known for their diverse biological activities, including herbicidal, antioxidant, and enzyme inhibitory properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cycloheptyl substituent may influence steric interactions and solubility .
Properties
IUPAC Name |
N-cycloheptyl-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c17-16(18,19)11-7-9-13(10-8-11)21-15(23)14(22)20-12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFVCXLNDNNTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of cycloheptylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Comparisons
The target compound shares structural motifs with several oxalamide analogs (Table 1). Key variations include:
Table 1: Structural Features of Selected Oxalamide Derivatives
| Compound Name | N1 Substituent | N2 Substituent | Key Functional Groups |
|---|---|---|---|
| Target compound | Cycloheptyl | 4-(Trifluoromethyl)phenyl | Trifluoromethyl, oxalamide |
| N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl) | 4-Methoxyphenethyl | 2-Methoxyphenyl | Methoxy, oxalamide |
| Bis(4-bromophenyl)oxalamide | 4-Bromophenyl | 4-Bromophenyl | Bromine, oxalamide |
| N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl) | 2-Fluorophenyl | 4-Methoxyphenethyl | Fluorine, methoxy |
Herbicidal Activity
- Analogs with 4-(trifluoromethyl)phenyl or 4-chlorophenyl substituents (e.g., compounds in ) exhibited moderate herbicidal activity against rape (IC₅₀: 50–100 μM) but weak effects on barnyard grass .
- The cycloheptyl group in the target compound may enhance membrane permeability due to its hydrophobicity, though specific herbicidal data are lacking in the provided evidence.
Antioxidant Activity
- Bis(3-bromophenyl)oxalamide and bis(4-bromophenyl)oxalamide demonstrated significant DPPH radical scavenging (IC₅₀: ~20 μM), comparable to butylated hydroxyanisole (BHA) .
- The trifluoromethyl group in the target compound may reduce antioxidant efficacy due to electron-withdrawing effects, but this requires experimental validation.
Anticancer Activity
- None of the oxalamide derivatives in showed significant activity against RAJI or DOHH2 blood cancer cell lines (IC₅₀ > 100 μM) .
Biological Activity
N1-cycloheptyl-N2-(4-(trifluoromethyl)phenyl)oxalamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cycloheptyl group and a trifluoromethyl phenyl moiety, which contribute to its unique chemical properties. The trifluoromethyl group enhances lipophilicity and binding affinity towards biological targets, while the cycloheptyl group provides steric bulk that may influence its interaction with enzymes and receptors.
This compound is believed to exert its biological effects primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may be crucial for various biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially modulating physiological responses.
The mechanism involves the compound's interaction with molecular targets, leading to a cascade of biochemical events that can affect cell signaling and function.
Enzyme Inhibition Studies
Recent studies have focused on the enzyme inhibition capabilities of this compound. For instance:
- Dihydrofolate Reductase (DHFR) : Preliminary findings suggest that this compound may inhibit DHFR, an essential enzyme in the folate synthesis pathway, which is critical for DNA synthesis and cellular proliferation .
- Other Enzymes : Further investigations are ongoing to assess its inhibitory effects on various other enzymes involved in metabolic diseases.
Therapeutic Applications
The therapeutic potential of this compound is being explored in several contexts:
- Anti-inflammatory Properties : There are indications that the compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its ability to modulate pain pathways suggests potential applications in pain management therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cycloheptyl, Trifluoromethyl | Enzyme inhibition, receptor binding |
| N1-cycloheptyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Cycloheptyl, Trifluoromethoxy | Similar enzyme inhibition but different binding affinity |
| N1-(2-hydroxyethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | Ethanolamine group | Different mechanism of action |
This table highlights how structural variations influence biological activity. The presence of different functional groups alters the compound's reactivity and interaction with biological targets, which can lead to varied therapeutic outcomes.
Case Study 1: In Vivo Efficacy
In a recent animal study, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting promising therapeutic potential.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have illustrated that the compound binds effectively to the active site of DHFR, supporting experimental findings regarding its inhibitory activity. These computational studies provide insights into the binding interactions and help predict the efficacy of the compound against various targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
